4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol 4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 847503-25-7
VCID: VC2068537
InChI: InChI=1S/C20H16N4S/c1-2-12-24-19(22-23-20(24)25)16-13-18(14-8-4-3-5-9-14)21-17-11-7-6-10-15(16)17/h2-11,13H,1,12H2,(H,23,25)
SMILES: C=CCN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Molecular Formula: C20H16N4S
Molecular Weight: 344.4 g/mol

4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol

CAS No.: 847503-25-7

Cat. No.: VC2068537

Molecular Formula: C20H16N4S

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol - 847503-25-7

Specification

CAS No. 847503-25-7
Molecular Formula C20H16N4S
Molecular Weight 344.4 g/mol
IUPAC Name 3-(2-phenylquinolin-4-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C20H16N4S/c1-2-12-24-19(22-23-20(24)25)16-13-18(14-8-4-3-5-9-14)21-17-11-7-6-10-15(16)17/h2-11,13H,1,12H2,(H,23,25)
Standard InChI Key GAAMMPVKKCDGCD-UHFFFAOYSA-N
SMILES C=CCN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Canonical SMILES C=CCN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Introduction

Chemical Identity and Properties

4-Allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol is an organic compound with the molecular formula C20H16N4S and a molecular weight of 344.44 g/mol . It is identified by the CAS Registry Number 847503-25-7, which serves as its unique identifier in chemical databases and literature . The compound is also known by several synonyms including 3-(2-phenylquinolin-4-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione and 5-(2-phenylquinolin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol, as well as the identifier MFCD03423482 . This heterocyclic compound features multiple functional groups that contribute to its potential chemical reactivity and biological interactions.

Physical and Chemical Properties

The key physicochemical properties of 4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol are summarized in Table 1.

Table 1. Physical and Chemical Properties of 4-Allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol

PropertyValueReference
Molecular FormulaC20H16N4S
Molecular Weight344.43-344.44 g/mol
CAS Number847503-25-7
InChI KeyGAAMMPVKKCDGCD-UHFFFAOYSA-N
Physical StateSolid
Purity (Commercial)NLT 97%

The compound's structure contains several important functional groups, including a quinoline ring system, a phenyl substituent, a 1,2,4-triazole ring, a thiol group, and an allyl group . This combination of structural features provides the compound with unique chemical characteristics that may influence its reactivity and potential applications in various research settings.

Structural Analysis

Molecular Structure

The structure of 4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol consists of several interconnected ring systems and functional groups that define its three-dimensional arrangement and reactivity . The main structural components include:

  • A quinoline ring system (bicyclic aromatic heterocycle)

  • A phenyl group attached at the 2-position of the quinoline ring

  • A 1,2,4-triazole ring connected to the 4-position of the quinoline

  • A thiol (-SH) group at the 3-position of the triazole ring

  • An allyl group (CH2CH=CH2) attached to the nitrogen at the 4-position of the triazole ring

This structural arrangement creates a molecule with multiple potential interaction sites, including hydrogen bond donors and acceptors, π-electron systems, and nucleophilic centers, which may contribute to its biological activity profiles.

Structural Comparison with Related Compounds

A closely related compound is 4-methyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS: 588673-83-0), which differs only in having a methyl group instead of an allyl group at the 4-position of the triazole ring . This structural similarity suggests that these compounds may share certain chemical and biological properties, with differences potentially arising from the distinctive reactivity of the allyl versus methyl substituents.

Synthesis Approaches

Related Synthetic Procedures

A procedure for synthesizing a similar compound, 4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol, involves the reaction of a precursor with hydrazine hydrate under reflux conditions until hydrogen sulfide gas evolution ceases, followed by acidification with concentrated hydrochloric acid . The product is then isolated by filtration and recrystallized from ethanol.

This synthetic approach yielded 68% of the desired product with a melting point of 146°C . Similar methodology, with appropriate modifications to accommodate the different substituents, could potentially be applied to the synthesis of 4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol.

Applications and Research Context

SupplierCatalogue NumberStatusReference
De-codeA017995Available
TetrahedronTS113467Available
Cymit Quimica10-F365697Discontinued
MolCoreMC1D6165Available (NLT 97% purity)

Structure-Activity Relationships and Chemical Context

Chemical Classification Context

4-Allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol belongs to a broader class of heterocyclic compounds that combine multiple pharmacophoric features. The compound is classified as both a thiol and a triazole derivative , placing it within chemical families that have established importance in pharmaceutical research and development.

Similar compounds have been investigated for their potential as enzyme inhibitors, receptor modulators, and other biological targets. For instance, studies on 1,2,4-triazole derivatives have shown that these compounds can modulate various biological processes, making them attractive candidates for pharmaceutical development .

Analytical Characterization

While specific analytical data for 4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol is limited in the available search results, general analytical approaches for similar compounds typically include:

  • Spectroscopic methods (IR, NMR, Mass Spectrometry)

  • Chromatographic techniques (HPLC, GC-MS)

  • Thermal analysis (melting point determination, differential scanning calorimetry)

  • X-ray crystallography for structural confirmation

These analytical methods would be essential for confirming the identity, purity, and structural characteristics of the compound for research applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator